molecular formula C25H25ClN4O B11460765 7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11460765
M. Wt: 432.9 g/mol
InChI Key: LCTYRJPKCCEEEG-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with methyl anthranilate to form the quinazolinone core. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated quinazolinone compounds.

Scientific Research Applications

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperazine: A simpler compound with a phenyl group bound to a piperazine ring.

    4-chlorophenylpiperazine: Similar structure but lacks the quinazolinone core.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of a quinazolinone core with both chlorophenyl and phenylpiperazine substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25ClN4O

Molecular Weight

432.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25ClN4O/c1-17-24-22(15-19(16-23(24)31)18-7-9-20(26)10-8-18)28-25(27-17)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3

InChI Key

LCTYRJPKCCEEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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